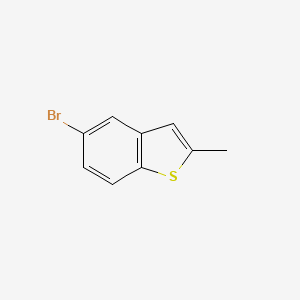

5-Bromo-2-methyl-1-benzothiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methyl-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFSSVWJVFAACX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546105 | |

| Record name | 5-Bromo-2-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7312-07-4 | |

| Record name | 5-Bromo-2-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methyl-1-benzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Methyl 1 Benzothiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific experimental ¹H NMR data for 5-bromo-2-methyl-1-benzothiophene, including chemical shifts (δ) and coupling constants (J), are not publicly documented. Hypothetically, a ¹H NMR spectrum would reveal distinct signals for the aromatic protons on the benzene (B151609) ring and the methyl protons. The bromine atom and the thiophene (B33073) ring would influence the chemical shifts of the adjacent aromatic protons, and their splitting patterns would provide insight into their relative positions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, detailed experimental ¹³C NMR spectral data for this compound is not available. Such a spectrum would show distinct peaks for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the thiophene ring, and the carbons of the brominated benzene ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

While computed data suggests a monoisotopic mass of 225.94518 Da for C₉H₇BrS, experimental High-Resolution Mass Spectrometry (HRMS) data, which would confirm the precise elemental composition, is not found in the public domain. nih.gov HRMS is crucial for unambiguously confirming the molecular formula of a compound.

For a derivative, this compound 1,1-dioxide, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts.

Predicted Collision Cross Section (CCS) Data for this compound 1,1-dioxide

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 258.94228 | 135.7 |

| [M+Na]⁺ | 280.92422 | 152.2 |

| [M-H]⁻ | 256.92772 | 144.7 |

| [M+NH₄]⁺ | 275.96882 | 162.5 |

| [M+K]⁺ | 296.89816 | 140.6 |

Data sourced from computational predictions. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS)

There are no specific Liquid Chromatography-Mass Spectrometry (LC-MS) methods published for the analysis of this compound. LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it a valuable tool for identifying and quantifying compounds in complex mixtures. The development of a dedicated LC-MS method would be necessary for its analysis in various matrices.

Electron Ionization Mass Spectrometry (EIMS)

An experimental Electron Ionization Mass Spectrometry (EIMS) spectrum for this compound, which would detail its fragmentation pattern upon electron impact, is not publicly available. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum, particularly for the molecular ion peak and any bromine-containing fragments.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Based on the known vibrational frequencies of related molecules and functional groups, a theoretical table of expected FT-IR absorptions for this compound can be compiled. These assignments are based on the characteristic vibrations of the benzothiophene (B83047) core, the methyl group, and the carbon-bromine bond.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl (CH₃) | Asymmetric Stretching | ~2960 |

| Methyl (CH₃) | Symmetric Stretching | ~2870 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Methyl (CH₃) | Bending | ~1450 and ~1375 |

| C-S (in thiophene ring) | Stretching | 700 - 600 |

| C-Br | Stretching | 600 - 500 |

This table represents theoretically expected values and may vary from experimental results.

X-ray Crystallography and Diffraction Studies

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Single-Crystal X-ray Diffraction for Molecular Structure Elucidation

As of the latest literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. However, to illustrate the power of this technique in characterizing benzothiophene derivatives, we can examine the crystallographic data of a closely related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. A study on this molecule revealed its crystal structure and provided valuable insights into the influence of substituent groups on the molecular geometry and crystal packing.

X-ray Diffraction (XRD) for Thin Film Analysis

X-ray Diffraction (XRD) is a versatile technique for analyzing the structure of thin films, providing information on crystallinity, phase identification, and preferred orientation of the molecules. This is particularly relevant for applications in organic electronics, where the molecular packing in thin films dictates device performance. There are currently no available XRD studies on thin films of this compound in the reviewed scientific literature. Such a study would be beneficial in understanding how this molecule self-assembles on different substrates, which is critical for its potential use in electronic devices.

Electrochemical Characterization Methods

Electrochemical methods are employed to study the redox properties of molecules, which are fundamental to their application in areas such as organic electronics, sensors, and catalysis. These techniques probe the transfer of electrons to and from the molecule, providing information on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Cyclic Voltammetry (CV) for Redox Properties

Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the oxidation and reduction processes of a substance. The resulting voltammogram provides information about the redox potentials and the stability of the electrochemically generated species.

Surface Morphology and Thin Film Characterization Techniques

The performance and properties of electronic devices based on organic semiconductor thin films are intrinsically linked to the morphology of the active layer. unileoben.ac.at For this compound, a compound of interest for such applications, understanding and controlling the thin-film structure at the nanoscale is paramount. This section details the application of Atomic Force Microscopy (AFM) as a primary tool for this purpose.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface with nanoscale precision. spectraresearch.comebatco.com Unlike optical or electron microscopy, AFM does not require the sample to be conductive or optically reflective and can be operated in various environments. spectraresearch.com This makes it an exceptionally versatile tool for characterizing the delicate surfaces of organic semiconductor films like those made from this compound.

In a typical AFM measurement, a sharp tip mounted on a flexible cantilever is scanned across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser system to generate a detailed 3D map of the surface's height and texture. unileoben.ac.at For organic thin films, tapping mode is commonly used to minimize damage to the surface from lateral forces. spectraresearch.com

The data obtained from AFM analysis provides critical insights into several aspects of the thin film's structure:

Surface Roughness: Quantitative roughness parameters, such as the root mean square (RMS) roughness (Sq) and the average roughness (Sa), can be calculated from the topography images. techbriefs.com This is a crucial metric for quality control during film deposition and processing. oxinst.com

Crystalline Structure: AFM can reveal the presence of crystalline and amorphous phases, the size and shape of crystalline grains, and the extent of grain boundaries. spectraresearch.com For benzothiophene derivatives, the morphology can range from terraced mounds to needle-like structures, which directly impacts charge transport.

Growth Modes: The technique allows for the observation of nucleation and growth mechanisms of the thin film, indicating whether it grows layer-by-layer or forms islands (Stranski-Krastanov growth). acs.org

Defects: Surface defects such as pinholes, cracks, or aggregates that could compromise device performance can be readily identified. spectraresearch.com

The morphology of organic semiconductor films is highly dependent on the deposition conditions. For instance, the substrate temperature during physical vapor deposition can significantly influence the resulting film structure. rsc.orgresearchgate.net Studies on similar benzothiophene derivatives have shown that varying the substrate temperature can alter molecular packing and the planarity of the film. rsc.orgrsc.org A higher substrate temperature can sometimes lead to a structural transition from a surface-induced phase to a high-temperature phase, which may or may not be fully reversible upon cooling. rsc.orgicmab.es This can result in a complex morphology with coexisting molecular arrangements that can affect charge carrier mobility. rsc.orgicmab.es

To illustrate the detailed research findings that can be obtained from AFM analysis of this compound thin films, the following table presents hypothetical data. This data represents typical values that might be observed when depositing the material onto a silicon dioxide (SiO2) substrate at various temperatures.

Table 1: Illustrative AFM Data for this compound Thin Films This table presents hypothetical data based on typical findings for organic semiconductor thin films to illustrate the type of information gained from AFM analysis.

| Substrate Temperature (°C) | RMS Roughness (Sq) (nm) | Average Grain Size (nm) | Morphology Description |

| 25 | 1.2 | 80 | Small, well-defined crystalline grains with some terracing. |

| 60 | 0.8 | 150 | Larger, more interconnected crystalline domains with smoother terraces. |

| 90 | 1.5 | 200 | Onset of larger, elongated grain formation, increased roughness. |

| 120 | 2.3 | 250 | Prominent needle-like structures and significant increase in surface roughness due to potential phase transitions. |

The illustrative data in Table 1 suggests that an optimal substrate temperature (e.g., 60 °C) could exist for achieving a smooth, well-ordered film with large crystalline grains, which is often desirable for efficient charge transport in devices like organic field-effect transistors (OFETs). researchgate.net At lower temperatures, grain sizes may be limited, while at higher temperatures, increased molecular mobility could lead to rougher films or different crystalline phases. rsc.org Therefore, AFM is an indispensable technique for optimizing the fabrication process and establishing crucial structure-property relationships for thin films of this compound and its derivatives. materials-science.info

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methyl 1 Benzothiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. globalresearchonline.net It is widely employed due to its favorable balance of accuracy and computational cost, making it suitable for analyzing medium-sized organic molecules like 5-Bromo-2-methyl-1-benzothiophene. globalresearchonline.netnih.gov Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311G or cc-pVTZ, which defines the set of mathematical functions used to build the molecular orbitals. globalresearchonline.netuomphysics.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms until the configuration with the minimum potential energy is found. For this compound, the core benzothiophene (B83047) ring system is expected to be planar. The primary conformational variable would be the orientation of the hydrogen atoms in the 2-methyl group. However, due to the low barrier to rotation, one conformation is typically considered representative. The optimization process yields precise data on bond lengths, bond angles, and dihedral angles that constitute the molecule's ground-state geometry.

Table 1: Predicted Geometrical Parameters for this compound The following data is representative of values obtained through DFT calculations for similar heterocyclic systems.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-S | ~1.75 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 Å |

| Bond Angle | C-S-C | ~92.0° |

| Bond Angle | C-C-Br | ~120.0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ejournal.by

For this compound, the HOMO is expected to be distributed primarily across the electron-rich benzothiophene ring system, particularly the sulfur atom and the fused benzene (B151609) ring. The LUMO would also be delocalized over the π-system. The energy of these orbitals and their gap can be calculated to predict the molecule's behavior in electronic transitions and chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies Values are illustrative and based on DFT calculations for related bromo-thiophene derivatives. ejournal.by

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It is plotted onto the molecule's electron density surface, using a color gradient to denote different potential values. These maps are invaluable for predicting how a molecule will interact with other species. mdpi.com

Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack. Green areas are neutral. nih.gov In this compound, the most negative potential (red) is expected to be concentrated around the sulfur atom due to its lone pairs of electrons. The bromine atom will also influence the map, creating a region of negative potential. Positive potential (blue) would likely be found around the hydrogen atoms of the methyl group and the aromatic ring.

DFT calculations can accurately predict various spectroscopic parameters, which is essential for interpreting experimental data and confirming a molecule's structure.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of a molecule's chemical bonds. ejournal.by By analyzing the computed vibrational modes, a theoretical IR spectrum can be generated. For this compound, key predicted vibrations would include the aromatic C-H stretching, methyl C-H stretching, aromatic C=C stretching, and the characteristic C-S and C-Br stretching frequencies. uomphysics.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable computational technique for predicting the ¹H and ¹³C NMR chemical shifts. globalresearchonline.net The calculations provide theoretical values that can be compared with experimental spectra to aid in signal assignment. For this molecule, distinct signals would be predicted for the methyl protons, the non-equivalent aromatic protons, and the carbon atoms of the benzothiophene skeleton. mdpi.com

Table 3: Predicted Key Vibrational Frequencies and NMR Shifts These values are representative and serve to illustrate the output of theoretical calculations.

| Spectroscopy | Functional Group/Atom | Predicted Value |

|---|---|---|

| IR Frequency | Aromatic C-H stretch | 3100-3000 cm⁻¹ |

| IR Frequency | Methyl C-H stretch | 2950-2850 cm⁻¹ |

| IR Frequency | Aromatic C=C stretch | 1600-1450 cm⁻¹ |

| IR Frequency | C-Br stretch | ~600-500 cm⁻¹ |

| ¹H NMR Shift | -CH₃ | ~2.5 ppm |

| ¹H NMR Shift | Aromatic-H | 7.0-8.0 ppm |

| ¹³C NMR Shift | -CH₃ | ~15 ppm |

| ¹³C NMR Shift | Aromatic-C | 115-140 ppm |

Beyond static properties, DFT can be used to explore the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathway from reactants to products. A crucial part of this is locating the transition state—the highest energy point along this pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For this compound, one could model reactions such as electrophilic aromatic substitution or metal-catalyzed cross-coupling. Theoretical calculations could predict which position on the ring is most reactive and determine the energy barriers for different reaction mechanisms, providing insights that are difficult to obtain experimentally.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Interactions

Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of a complex molecular wavefunction in terms of localized bonds, lone pairs, and atomic orbitals. nih.gov It is particularly useful for quantifying electronic delocalization and hyperconjugative interactions. The analysis examines interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, where a larger interaction energy (E(2)) indicates more significant delocalization. nih.gov

Table 4: Representative NBO Donor-Acceptor Interactions The following table shows hypothetical but plausible stabilizing interactions within the molecule.

| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |

|---|---|---|---|

| LP (S) | σ(C-C) | Hyperconjugation | ~5-10 |

| LP (Br) | σ(C-C) | Hyperconjugation | ~2-4 |

| π (C=C) | π*(C=C) | π-Delocalization | ~15-25 |

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties in organic molecules is a rapidly growing field due to their potential applications in optoelectronics, laser technology, and optical data processing. rsc.org The NLO response of a molecule is determined by its ability to alter the properties of incident light, a phenomenon governed by the molecule's polarizability (α) and hyperpolarizability (β, γ, etc.). Organic molecules with extended π-conjugated systems, often featuring electron-donating and electron-accepting groups, are prime candidates for exhibiting significant NLO effects. rsc.org

Theoretical evaluations, primarily using Density Functional Theory (DFT), are essential for predicting and understanding the NLO response of these materials. acs.orgacs.org These calculations can determine the first-order hyperpolarizability (β), a key parameter for second-order NLO phenomena like second-harmonic generation (SHG). rsc.org

Table 1: Representative NLO Properties of Theoretically Studied Thiophene-Based Derivatives This table presents data from related compounds to illustrate the typical parameters evaluated in NLO studies, as direct data for this compound is not available in the cited literature.

| Compound/Derivative Class | Calculation Method | First Hyperpolarizability (β_total) (esu) | Ref. |

| DTS(FBTTh2)2-Based Derivative (MSTD7) | DFT/M06/6-31G(d,p) | 13.44 x 10⁻²⁷ | nih.gov |

| Benzotrithiophene Derivative (DTCM1) | DFT/MW1PW91/6-311G(d,p) | 7.0440 x 10⁻²⁷ | acs.org |

Advanced Quantum Chemical Calculations for Electronic Structure and Optoelectronic Properties

Advanced quantum chemical calculations provide profound insights into the electronic structure and potential optoelectronic applications of molecules. Methods like DFT are employed to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy difference between these orbitals, known as the HOMO-LUMO gap (E_gap), is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. acs.org A smaller energy gap is generally associated with higher chemical reactivity, lower kinetic stability, and greater ease of electronic excitation, which is often desirable for optoelectronic materials. acs.orgmdpi.com

Studies on related brominated benzothienobenzothiophene (BTBT) derivatives further illuminate the influence of the core structure and halogen substitution. For example, a computational investigation of 2,7-dibromo- acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (2,7-diBr-BTBT) and its oxidized forms showed that the HOMO and LUMO energy levels are significantly affected by chemical modifications. mdpi.com The oxidation of the sulfur atoms in the thiophene (B33073) rings led to a stabilization (lowering) of both HOMO and LUMO energy levels and a corresponding reduction in the energy gap. mdpi.com This demonstrates that the electronic properties of the benzothiophene core are highly tunable. These findings suggest that this compound possesses a tunable electronic structure that can be exploited in the design of novel organic semiconductors and fluorescent materials. mdpi.com

Table 2: Representative FMO Energies of Theoretically Studied Brominated Benzothiophene Derivatives This table presents data from related compounds to illustrate the parameters derived from quantum chemical calculations. Direct data for this compound is not available in the cited literature.

| Compound | Calculation Method | HOMO (eV) | LUMO (eV) | Energy Gap (E_gap) (eV) | Ref. |

| 2,7-diBr-BTBT | DFT | -5.99 | -1.54 | 4.45 | mdpi.com |

| 2,7-diBr-BTBTDO (Dioxide) | DFT | -6.63 | -2.48 | 4.15 | mdpi.com |

| 2,7-diBr-BTBTTO (Tetraoxide) | DFT | -7.21 | -3.02 | 4.19 | mdpi.com |

Reactivity Studies and Mechanistic Insights for 5 Bromo 2 Methyl 1 Benzothiophene

The chemical behavior of 5-Bromo-2-methyl-1-benzothiophene is characterized by the distinct reactivities of its three key components: the bromine substituent, the electron-rich thiophene (B33073) ring, and the fused benzene (B151609) ring. The interplay between these functionalities allows for a diverse range of chemical transformations, making it a versatile scaffold in synthetic organic chemistry.

Applications in Advanced Materials Science Based on Benzothiophene Derivatives

Organic Semiconductor Applications

Organic semiconductors are at the heart of next-generation flexible and low-cost electronics. Benzothiophene (B83047) derivatives have been extensively investigated for their potential in this domain due to their excellent charge transport characteristics and environmental stability.

Design and Fabrication of Organic Thin-Film Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and their performance is critically dependent on the semiconductor material used. Benzothiophene derivatives, particularly those based on the acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) core, have demonstrated exceptional performance in OFETs. acs.orgnih.gov The design of these materials often involves the strategic placement of substituent groups on the benzothiophene core to control molecular packing and electronic properties.

For instance, the introduction of phenyl groups, as in 2,7-diphenyl acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (DPh-BTBT), has led to vapor-deposited OFETs with impressive charge carrier mobilities of up to 2.0 cm²/Vs under ambient conditions. acs.orgnih.govnih.govacs.org The fabrication of these devices typically involves vacuum deposition of the organic semiconductor onto a treated Si/SiO₂ substrate, which serves as the gate and dielectric layer, respectively. rsc.org

The utility of a molecule like 5-Bromo-2-methyl-1-benzothiophene would lie in its potential as a starting material for the synthesis of these more complex BTBT structures. The bromo- and methyl- functionalities provide reactive sites for cross-coupling reactions, such as Suzuki coupling, which are instrumental in building up the larger, more conjugated systems required for high-performance OFETs. rsc.org

Development of Solution-Processable Organic Semiconductors

While vapor deposition can produce high-quality films, solution-based processing methods like spin-coating and solution-shearing offer the potential for large-area, low-cost manufacturing. mdpi.comresearchgate.net A significant area of research has been the development of benzothiophene derivatives that are soluble in common organic solvents without compromising their electronic performance.

This is often achieved by attaching flexible alkyl chains to the benzothiophene core. For example, 2,7-dioctyl acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (C8-BTBT) is a well-studied solution-processable semiconductor that has achieved high mobilities. mdpi.com Similarly, other derivatives with various end-capping groups have been synthesized to enhance both solubility and electrical performance. mdpi.combohrium.com

In this context, this compound could be functionalized through its bromine atom to introduce solubilizing groups, thereby transforming it into a precursor for solution-processable semiconductors. The development of such materials is crucial for the advancement of printable and flexible electronics.

| Derivative | Processing Method | Mobility (cm²/Vs) | Reference |

| DPh-BTBT | Vapor Deposition | 2.0 | acs.orgnih.govnih.gov |

| C8-BTBT | Solution Shearing | 43 | mdpi.com |

| Ph-BTBT-C10 | Spin Coating | 22.4 | mdpi.com |

| C13-BTBT | Solution Processed | 17.2 | mdpi.com |

| C6-Ph-BTBT | Vacuum Deposition | 4.6 | rsc.org |

Optoelectronic Device Development

The unique optical and electronic properties of benzothiophene derivatives also make them suitable for use in optoelectronic devices, which convert light into electricity or vice versa.

Integration into Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are now a mainstream technology in displays for everything from smartphones to televisions. rsc.org The efficiency and color purity of an OLED are determined by the materials used in its various layers, including the emissive layer, charge transport layers, and host materials.

Benzothiophene derivatives have been explored for several roles within OLEDs. They can be used as host materials in the emissive layer, where they provide a matrix for dopant emitter molecules. google.com Their high charge carrier mobility also makes them suitable for use as hole-transporting and hole-injecting materials, facilitating the efficient movement of charge within the device. google.com The development of new benzothiophene derivatives with specific electronic properties is an active area of research aimed at improving OLED performance, such as lowering the driving voltage and increasing the current efficiency. google.com Furthermore, donor-acceptor type molecules incorporating benzothiophene units are being designed to achieve thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. rsc.org

A foundational molecule like this compound could be elaborated into more complex structures tailored for specific functions within an OLED. For example, it could be coupled with other aromatic or electron-donating/accepting moieties to create novel host materials or charge-transporting compounds.

Role of π-Conjugated Systems in Charge Transport and Optical Properties

The electronic and optical properties of benzothiophene derivatives are intrinsically linked to their π-conjugated systems. A π-conjugated system is a series of alternating single and multiple bonds that allows for the delocalization of electrons across the molecule.

The extent of this π-conjugation has a profound impact on the material's properties. In the context of charge transport, a larger, more extended π-system generally leads to better orbital overlap between adjacent molecules in the solid state. acs.orgnih.gov This enhanced intermolecular interaction facilitates the movement of charge carriers (holes or electrons), resulting in higher mobility. acs.orgnih.gov The spatial distribution of the Highest Occupied Molecular Orbital (HOMO) is particularly important for efficient hole transport. acs.orgnih.gov

From an optical perspective, the size of the π-conjugated system influences the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). A larger conjugated system typically results in a smaller energy gap, which corresponds to the absorption and emission of light at longer wavelengths (a red-shift). bohrium.comrsc.org This tunability is crucial for designing materials with specific colors for applications like OLEDs and fluorescent sensors.

The structure of this compound provides a basic π-conjugated system that can be systematically extended through chemical synthesis. The bromine atom serves as a convenient handle for reactions that can fuse additional aromatic rings or link multiple benzothiophene units together, thereby modulating the electronic and optical properties of the resulting material in a predictable manner.

Engineering of Fluorescent Materials with Tunable Emission Characteristics

Fluorescent materials are essential for a wide range of applications, including bio-imaging, sensing, and solid-state lighting. Benzothiophene derivatives offer a versatile platform for the creation of fluorescent materials with tailored emission properties.

By chemically modifying the benzothiophene core, it is possible to fine-tune the color and intensity of the emitted light. rsc.orgresearchgate.net For example, the introduction of different functional groups can alter the electron density within the π-system, leading to shifts in the emission wavelength. rsc.orgresearchgate.net This allows for the creation of a palette of fluorophores that emit across the visible spectrum. rsc.org

Furthermore, phenomena like aggregation-induced emission (AIE) can be engineered into benzothiophene-based molecules. researchgate.net In AIE-active materials, the fluorescence is weak in solution but becomes strong in the aggregated or solid state, which is highly desirable for applications in solid-state devices. researchgate.net Researchers have also developed benzothiophene derivatives that exhibit white-light emission by combining multiple emissive species within a single molecular system or in a blend. researchgate.net

The synthetic accessibility of this compound makes it an attractive starting point for the rational design of novel fluorescent materials. By strategically coupling it with other chromophores or functional groups, it is possible to create new molecules with precisely controlled emission characteristics, opening up new possibilities for advanced sensing and lighting technologies.

Medicinal Chemistry Research Directions Utilizing Benzothiophene Scaffolds

Structure-Activity Relationship (SAR) Methodologies for Benzothiophene (B83047) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a benzothiophene derivative, relates to its biological activity. These methodologies systematically alter parts of the molecule to identify key chemical features, or pharmacophores, that are crucial for its therapeutic effects.

In the context of benzothiophene derivatives, SAR studies often explore the impact of different substituents on the benzothiophene ring system. For instance, research on 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as protein kinase inhibitors revealed that the nature and position of substituents on the benzothiophene ring significantly influence their inhibitory activity. rsc.org Specifically, the presence of a hydroxyl group at the 5-position of the benzothiophene ring led to good inhibitory effects against the DYRK1A protein. rsc.org This highlights the importance of the substitution pattern in dictating the biological profile of these compounds.

The general approach in SAR studies involves synthesizing a series of analogues where specific parts of the lead compound, in this case, a benzothiophene derivative, are modified. These modifications can include altering the size, lipophilicity, and electronic properties of the substituents. The resulting compounds are then tested for their biological activity, and the data is analyzed to build a model that correlates structural changes with activity. For example, in the development of antibacterial agents, the presence of a methyl group on the indole (B1671886) ring and a hydroxyl group on the benzene (B151609) ring of a related heterocyclic compound was found to be beneficial for its activity. mdpi.com

These systematic investigations allow medicinal chemists to refine the structure of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective and safer drugs.

Computational Drug Design Methodologies

Computational methods have become indispensable in modern drug discovery, enabling the rapid and cost-effective design and optimization of new drug candidates. These in silico techniques are widely applied to benzothiophene derivatives to predict their biological activities and guide synthetic efforts.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. This method is crucial for understanding the interactions between a ligand, such as a benzothiophene derivative, and its biological target at the molecular level.

For instance, molecular docking studies have been employed to investigate the potential of benzothiophene derivatives as inhibitors of various enzymes. In a study on 1-benzothiophene-2-carboxylic acid, molecular docking was used to evaluate its pharmaceutical properties by simulating its interaction with different protein targets. Similarly, docking studies on benzo[b]thiophene-2-carbaldehyde derivatives identified a specific protein target with favorable binding energies, suggesting their potential for therapeutic applications. nih.gov These studies provide valuable insights into the binding mode and key interactions, such as hydrogen bonds and hydrophobic interactions, which are critical for the ligand's affinity and selectivity. The validation of docking protocols is often achieved by re-docking a known ligand into the protein's active site and comparing the predicted pose with the experimentally determined crystal structure. acs.org

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach can be either ligand-based or structure-based. Ligand-based virtual screening utilizes the knowledge of known active compounds to identify new ones with similar properties, while structure-based virtual screening relies on the three-dimensional structure of the target protein. nih.govnih.gov

In the context of benzothiophene derivatives, virtual screening can be used to identify novel scaffolds or to optimize existing lead compounds. For example, a virtual screening of benzothiozinone derivatives was conducted to identify potential inhibitors of Mycobacterium tuberculosis kinases. mdpi.com This process led to the identification of promising compounds that were further validated through molecular dynamics simulations. mdpi.com

Once initial "hits" are identified through virtual screening, lead optimization strategies are employed to improve their pharmacological properties. This involves iterative cycles of computational design, chemical synthesis, and biological testing to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net

Exploration of 5-Bromo-2-methyl-1-benzothiophene as a Privileged Scaffold for Chemical Library Synthesis

A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. ufrj.brnih.gov The indole ring, a close structural relative of benzothiophene, is a well-known example of a privileged scaffold. mdpi.com The benzothiophene system itself is also considered a privileged structure in medicinal chemistry.

The specific compound, this compound, possesses features that make it an attractive scaffold for the synthesis of chemical libraries. The bromine atom at the 5-position serves as a versatile handle for a variety of chemical transformations, such as cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. This enables the creation of a large and diverse library of compounds from a single starting material. The methyl group at the 2-position can also influence the compound's properties and interactions with biological targets.

The concept of privileged structures is a powerful tool in drug discovery, as it allows for the efficient exploration of chemical space and the rapid identification of novel bioactive molecules. nih.gov By leveraging the this compound scaffold, medicinal chemists can design and synthesize focused libraries of compounds with a higher probability of interacting with a range of biological targets, thereby accelerating the drug discovery process.

Design Principles for Modulating Lipophilicity and Metabolic Stability through Halogenation and Methylation

Lipophilicity , often expressed as logP, influences a drug's absorption, distribution, and ability to cross cell membranes. The introduction of a bromine atom, as in this compound, generally increases lipophilicity. This can enhance a compound's ability to penetrate biological membranes. However, the effect of halogenation on lipophilicity can be complex and depends on the specific molecular context. researchgate.net For instance, while fluorination of an aromatic system tends to increase lipophilicity, the effect on an alkyl chain can be different. researchgate.net

Metabolic stability refers to a drug's resistance to being broken down by metabolic enzymes, primarily in the liver. Introducing a methyl group can sometimes block a site of metabolism, thereby increasing the drug's half-life. The C-F bond, due to its strength, can also impart metabolic stability. researchgate.net Strategic placement of halogens and methyl groups can therefore be used to protect a molecule from rapid metabolism, leading to improved bioavailability and duration of action.

Conclusion and Future Research Perspectives

Synthesis of 5-Bromo-2-methyl-1-benzothiophene and Its Broad Academic Relevance

The synthesis of substituted benzothiophenes like this compound is a subject of ongoing research, with various methods developed to achieve regioselective functionalization. While a definitive, standardized protocol for this specific isomer is not universally cited, its synthesis can be understood through established benzothiophene (B83047) formation strategies. These often involve the cyclization of appropriately substituted precursors.

General synthetic approaches that can be adapted for this compound include:

Cyclization of Thiophenols: A common method involves the reaction of a substituted thiophenol with an appropriate electrophile, followed by intramolecular cyclization. For this compound, this could conceptually start from a 4-bromothiophenol (B107966) derivative.

Transition Metal-Catalyzed Reactions: Modern organic synthesis frequently employs transition metals like palladium to construct the benzothiophene core. nih.gov These methods, such as the intramolecular oxidative C-H functionalization-arylthiolation, offer high efficiency and compatibility with a wide range of functional groups. uni.lu

Domino Reactions: These multi-step reactions occurring in a single pot provide an efficient route to complex molecules. A domino protocol for synthesizing functionalized benzothiophenes could be tailored to yield the desired 5-bromo-2-methyl substitution pattern. cymitquimica.com

The academic relevance of this compound stems from its role as a versatile synthetic intermediate. The benzothiophene nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. bldpharm.comgoogle.com The bromine atom at the 5-position is particularly significant as it provides a reactive handle for further chemical modifications through reactions like Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide array of other functional groups, creating libraries of novel compounds for biological screening.

A pertinent example of the utility of a closely related structure is found in the synthesis of the antidiabetic drug Canagliflozin. A patent describes the use of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (B586799) as a key intermediate. google.com This highlights the industrial and academic importance of bromo-methyl substituted thiophene (B33073) and benzothiophene frameworks as precursors to high-value pharmaceutical agents.

Table 1: General Synthetic Strategies for Substituted Benzothiophenes

| Synthesis Strategy | Description | Key Reagents/Catalysts | Reference |

| Aryne Cyclization | Reaction of aryne precursors with alkynyl sulfides. | o-silylaryl triflates, CsF | |

| Visible-Light-Promoted Cyclization | Cyclization of disulfides and alkynes under visible light. | Photocatalyst | ijpsjournal.com |

| Palladium-Catalyzed C-H Functionalization | Intramolecular cyclization of enethiolate salts. | Palladium acetate, Cupric acetate | uni.lu |

| Domino Reaction Protocol | Multi-component reaction to build the benzothiophene core and add functional groups in one pot. | Varies depending on specific reaction | cymitquimica.com |

Emerging Research Avenues and Untapped Potentials

The true potential of this compound lies in the exploration of its derivatives. The presence of both a nucleophilic methyl group and an electrophilically versatile bromo-substituted benzene (B151609) ring opens up numerous possibilities for creating novel molecular architectures.

Emerging research is likely to focus on leveraging these reactive sites. The bromine atom is a prime site for metal-catalyzed cross-coupling reactions, allowing for the attachment of aryl, heteroaryl, or alkyl groups. This could lead to the development of new classes of compounds with tailored electronic or biological properties. The methyl group at the 2-position can also be functionalized, for instance, through radical bromination to form a bromomethyl group, which is a potent electrophile for substitution reactions.

Untapped potential resides in the systematic exploration of the pharmacological space around the this compound scaffold. Given that the broader benzothiophene class exhibits a vast range of biological activities—including anticancer, anti-inflammatory, antibacterial, and antifungal properties—it is highly probable that novel derivatives of this specific compound could yield potent therapeutic agents. nih.govijpsjournal.com Future research will likely involve the synthesis of derivative libraries followed by high-throughput screening against various biological targets.

Interdisciplinary Research Opportunities in Materials Science and Medicinal Chemistry

The structure of this compound makes it an attractive candidate for interdisciplinary research, bridging the gap between materials science and medicinal chemistry.

In Medicinal Chemistry , the focus remains on the development of new therapeutics. The benzothiophene core is present in drugs like the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole. cymitquimica.combldpharm.com The functional groups on this compound allow for its use as a scaffold to design and synthesize new drug candidates. For example, derivatives could be designed as kinase inhibitors, a major class of anticancer drugs, or as novel antimicrobial agents to combat resistant strains. ijpsjournal.com

Table 2: Notable Drugs Containing the Benzothiophene Scaffold

| Drug Name | Therapeutic Class | Reference |

| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | cymitquimica.com |

| Zileuton | 5-Lipoxygenase Inhibitor (Anti-asthmatic) | cymitquimica.com |

| Sertaconazole | Antifungal | cymitquimica.com |

| Brexpiprazole | Antipsychotic | cymitquimica.com |

In Materials Science , the π-conjugated system of the benzothiophene ring is of significant interest for the development of organic electronic materials. Benzothiophene-derived polymers have been investigated for their applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their favorable charge-transport properties and stability. cymitquimica.com The bromine atom on this compound can serve as a polymerization point, allowing for the creation of novel conjugated polymers. The substitution pattern (a methyl group at the 2-position and a bromine at the 5-position) would influence the solubility, morphology, and electronic properties of the resulting polymer, offering a pathway to fine-tune the material's performance for specific applications.

The convergence of these two fields can lead to the development of theranostic agents—molecules that can both diagnose and treat diseases. For instance, a fluorescent polymer derived from this compound could be functionalized with a biologically active moiety to allow for simultaneous imaging and drug delivery.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2-methyl-1-benzothiophene?

The synthesis typically involves halogenation or cross-coupling reactions. A standard approach includes bromination of 2-methyl-1-benzothiophene using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–25°C). Alternatively, Suzuki-Miyaura coupling can introduce substituents using palladium catalysts, leveraging the bromine atom as a leaving group . Optimization of reaction time, temperature, and catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%) is critical for yield improvement.

Q. How can researchers ensure purity and characterize intermediates during synthesis?

Purification methods such as column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (using ethanol or DCM/hexane mixtures) are standard. Analytical techniques include HPLC (C18 column, acetonitrile/water gradient) and GC-MS for volatile intermediates. Purity validation (>95%) via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is essential, as outlined in Certificates of Analysis (COA) protocols .

Q. What spectroscopic methods are most effective for structural confirmation?

Combined use of ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substituent positions and coupling patterns. Bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) in mass spectrometry aids verification. FT-IR confirms functional groups (e.g., C-Br stretch at ~550 cm⁻¹). Cross-referencing with literature data for similar benzothiophene derivatives (e.g., 5-Bromo-1-benzothiophene-2-carboxylic acid ) ensures accuracy.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular structure?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of regiochemistry and stereoelectronic effects. Crystals are grown via slow evaporation (e.g., from ethanol/water) and analyzed at 200 K. For this compound derivatives, intermolecular interactions (e.g., Br···O, C–H···π) influence packing, which can be visualized using software like Mercury . Disorder in the crystal lattice, common in brominated aromatics, requires refinement with constraints .

Q. What strategies address contradictions in spectroscopic vs. computational data?

Discrepancies between experimental NMR shifts and DFT-predicted values (e.g., B3LYP/6-31G*) may arise from solvent effects or dynamic processes. Researchers should validate computational models using polarizable continuum models (PCM) for solvent correction and compare multiple spectra (e.g., DMSO vs. CDCl₃). Cross-validation with SCXRD or NOESY for spatial proximity resolves ambiguities .

Q. How can reaction conditions be optimized for scale-up without compromising yield?

Design of Experiments (DoE) methodologies, such as response surface modeling, identify critical parameters (e.g., temperature, stoichiometry). For bromination, excess NBS (>1.2 eq) may improve conversion but risks di-bromination. Microwaves or flow chemistry can enhance reproducibility and reduce reaction times .

Q. What role does the bromine substituent play in electrophilic substitution reactions?

Bromine’s electron-withdrawing effect deactivates the benzothiophene ring, directing incoming electrophiles to the para position relative to the methyl group. Kinetic studies (e.g., nitration with HNO₃/H₂SO₄) show slower reaction rates compared to non-brominated analogs. Competitive pathways (e.g., ring-opening) require monitoring via TLC or in-situ IR .

Q. How can oxidative stability be assessed under varying conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products. Brominated thiophenes are prone to radical-mediated oxidation; antioxidants like BHT (0.1%) or inert atmospheres (N₂) mitigate this. Electrochemical methods (cyclic voltammetry) quantify redox potentials, correlating with shelf-life predictions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Bromination

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NBS Equivalence | 1.1–1.3 eq | Prevents di-bromination |

| Temperature | 0–25°C | Minimizes side reactions |

| Solvent | DCM or CCl₄ | Enhances solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.